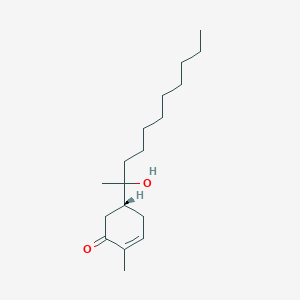
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)-: is an organic compound with a complex structure. It is characterized by a cyclohexenone ring substituted with a hydroxy-methyldecyl group and a methyl group. The (5R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- typically involves multiple steps:
Formation of the Cyclohexenone Ring: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.
Introduction of the Hydroxy-Methyldecyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy-methyldecyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Tosyl chloride, mesyl chloride
Major Products
Oxidation: Formation of a ketone
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclohexenone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5S)-: The (5S) isomer has a different stereochemistry, which can affect its biological activity and chemical properties.
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-ethyl-, (5R)-: The presence of an ethyl group instead of a methyl group can lead to differences in reactivity and biological effects.
Uniqueness
The unique combination of the hydroxy-methyldecyl group and the specific (5R) configuration gives 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- distinct chemical and biological properties. Its specific stereochemistry can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
383877-59-6 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5R)-5-(2-hydroxyundecan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-13-18(3,20)16-12-11-15(2)17(19)14-16/h11,16,20H,4-10,12-14H2,1-3H3/t16-,18?/m1/s1 |
InChI Key |
IIFAIQXAEXUOHZ-PYUWXLGESA-N |
Isomeric SMILES |
CCCCCCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O |
Canonical SMILES |
CCCCCCCCCC(C)(C1CC=C(C(=O)C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


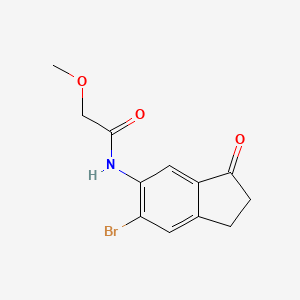
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

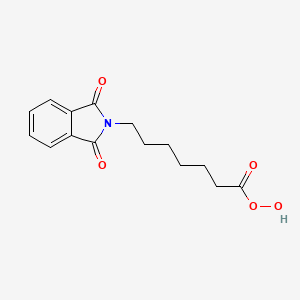
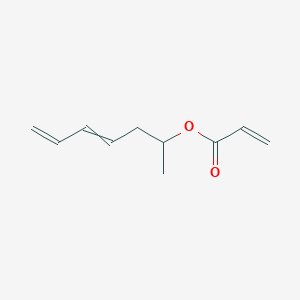
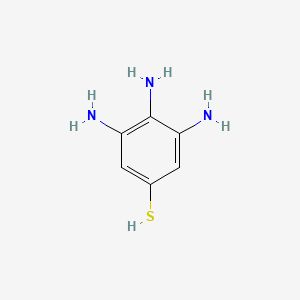
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
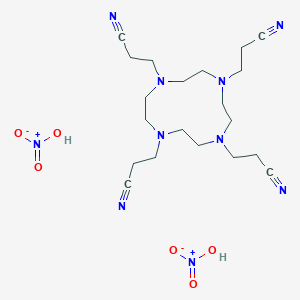


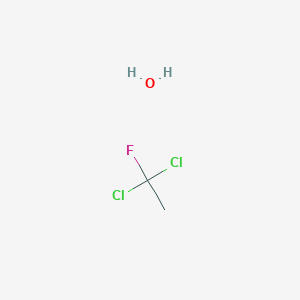
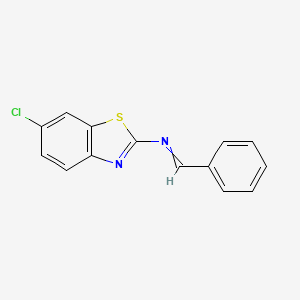
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
